N-[1-(4-Bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride
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Overview
Description
“N-[1-(4-Bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride” is a chemical compound with the formula C₁₁H₁₂BrN·ClH . It has a molecular weight of 274.585 g/mol . The IUPAC name for this compound is N- (1- (4-bromophenyl)ethyl)prop-2-yn-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for “N-[1-(4-Bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride” is 1S/C11H12BrN.ClH/c1-3-8-13-9(2)10-4-6-11(12)7-5-10;/h1,4-7,9,13H,8H2,2H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“N-[1-(4-Bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride” is a solid compound . It should be stored at -20°C . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Biochemical Pharmacology
Research by von Jagow et al. (1966) on the urinary excretion of N-hydroxy derivatives of various aromatic amines in rabbits, guinea pigs, and dogs provides insight into the metabolic processing of related compounds. This study highlights the metabolic pathways and the excretion rates of N-hydroxy derivatives, which could be relevant for understanding the metabolism of similar compounds (von Jagow, Kiese, & Renner, 1966).
Bioconjugate Chemistry
Nakajima and Ikada (1995) investigated the mechanism of amide formation by carbodiimide for bioconjugation in aqueous media, using various amines and carboxylic acids. This study is essential for understanding the chemical reactions and potential bioconjugation applications of "N-[1-(4-Bromophenyl)ethyl]prop-2-yn-1-amine hydrochloride," especially in developing targeted drug delivery systems (Nakajima & Ikada, 1995).
Organometallic Chemistry
Research by Vicente et al. (1997) on the orthometalation of primary amines, including the study of primary benzylamines and (2-phenylethyl)amine, provides insights into the coordination chemistry and potential catalytic applications of compounds with similar structures. This could suggest applications in catalysis and organic synthesis for "N-[1-(4-Bromophenyl)ethyl]prop-2-yn-1-amine hydrochloride" (Vicente, Saura-Llamas, Palin, Jones, & Arellano, 1997).
Analytical Chemistry
The study by You et al. (2006) developed a sensitive and simple method for determining amino compounds based on condensation reactions, which could be relevant for analytical applications involving "N-[1-(4-Bromophenyl)ethyl]prop-2-yn-1-amine hydrochloride." This research underlines the importance of understanding the properties and reactions of amines for developing analytical methods (You, Zhao, Suo, Wang, Li, & Sun, 2006).
Safety and Hazards
This compound is associated with several hazard statements: H302+H312+H332;H315;H319;H335 . These codes indicate that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye protection, and washing thoroughly after handling .
properties
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN.ClH/c1-3-8-13-9(2)10-4-6-11(12)7-5-10;/h1,4-7,9,13H,8H2,2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHNDAHFBDYUTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NCC#C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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